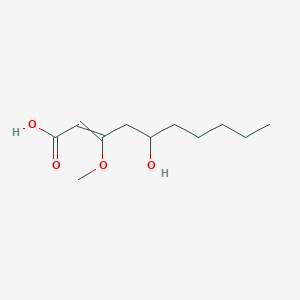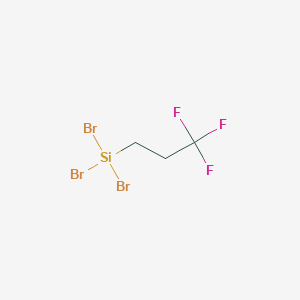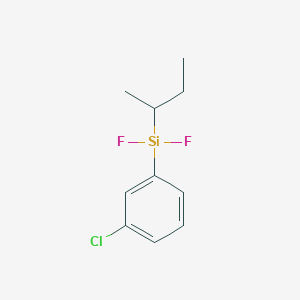
(Butan-2-yl)(3-chlorophenyl)difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(3-chlorophenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3-chlorophenyl group, and two fluorine atoms attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-chlorophenyl)difluorosilane typically involves the reaction of 3-chlorophenylsilane with butan-2-yl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(3-chlorophenyl)difluorosilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield (Butan-2-yl)(3-chlorophenyl)silanols, while oxidation reactions can produce (Butan-2-yl)(3-chlorophenyl)siloxanes.
Scientific Research Applications
(Butan-2-yl)(3-chlorophenyl)difluorosilane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(3-chlorophenyl)difluorosilane involves its interaction with molecular targets through its functional groups. The silicon atom, along with the attached fluorine and phenyl groups, can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane: Similar in structure but with an additional chlorine atom on the phenyl ring.
(Butan-2-yl)(4-chlorophenyl)difluorosilane: Similar but with the chlorine atom in the para position on the phenyl ring.
Uniqueness
(Butan-2-yl)(3-chlorophenyl)difluorosilane is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
918447-01-5 |
|---|---|
Molecular Formula |
C10H13ClF2Si |
Molecular Weight |
234.74 g/mol |
IUPAC Name |
butan-2-yl-(3-chlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H13ClF2Si/c1-3-8(2)14(12,13)10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
KVMQNEZIKZAVLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC(=CC=C1)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


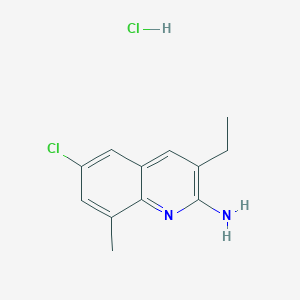
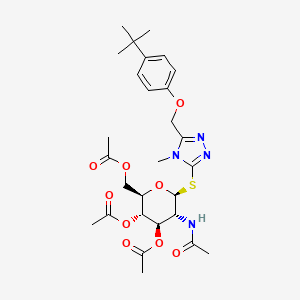
![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
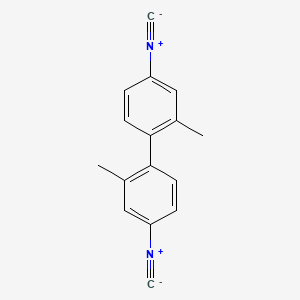
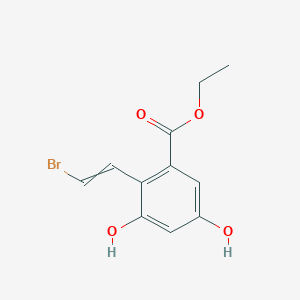
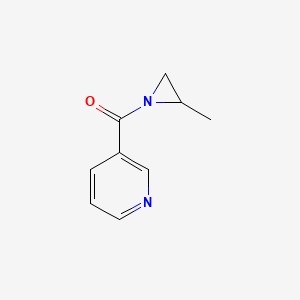
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
